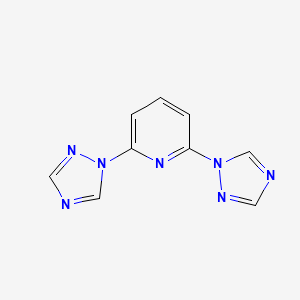

2,6-二(1H-1,2,4-三唑-1-基)吡啶

描述

“2,6-Di(1H-1,2,4-triazol-1-yl)pyridine” is a class of ligands that has been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies . It’s worth noting that due to its relative planarity and the ability to form hydrogen bonds with different targets, it leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2,6-Di(1H-1,2,4-triazol-1-yl)pyridine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2,6-Di(1H-1,2,4-triazol-1-yl)pyridine” and its derivatives has been established by NMR and MS analysis . Further studies are needed to provide a more detailed molecular structure analysis.科学研究应用

配位配合物和超分子组装体

“2,6-二(1H-1,2,4-三唑-1-基)吡啶”可以作为配体与各种金属形成配位配合物。 这种性质在创建用于材料科学和纳米技术的超分子组装体中非常有用 .

药物化学

三唑环被认为是各种治疗剂设计中的核心分子。它们表现出广泛的生物活性,包括抗菌、抗癌和抗炎作用。 虽然没有找到关于“2,6-二(1H-1,2,4-三唑-1-基)吡啶”的具体数据,但可以推断由于存在三唑环,它可能具有类似的药物应用 .

抗癌活性

1,2,4-三唑的衍生物已被合成并评估其抗癌活性。 所讨论的化合物可能被修饰以增强其抗癌特性,并测试其此类活性 .

合成方法

该化合物可能参与三唑的新型合成方法。 例如,它可能用作合成更复杂的三唑衍生物的前体或中间体 .

生物应用

三唑已被用于生物应用,例如针对各种癌细胞系的抗增殖剂。 可以探索化合物“2,6-二(1H-1,2,4-三唑-1-基)吡啶”的类似生物活性 .

作用机制

Target of Action

The primary targets of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine are d and f metal coordination complexes . This compound acts as a ligand, binding to these metal complexes and influencing their behavior .

Mode of Action

2,6-Di(1H-1,2,4-triazol-1-yl)pyridine interacts with its targets through the formation of supramolecular self-assemblies . It is a versatile terdentate ligand, meaning it can bind to a central metal atom in three places . This allows it to form stable complexes with a wide range of metals .

Biochemical Pathways

The biochemical pathways affected by 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine are primarily those involving the metal coordination complexes it targets . These complexes play roles in various biochemical processes, including catalysis, enzyme inhibition, and photochemistry .

Pharmacokinetics

The pharmacokinetics of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine are influenced by its ability to form hydrogen bonds with different targets. This property can improve the compound’s pharmacokinetics, pharmacological properties, and toxicological profile.

Result of Action

The action of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine results in the formation of dendritic and polymeric networks . These structures have potential applications in materials science, including the creation of polymers, dendrimers, and gels .

Action Environment

The action of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine can be influenced by environmental factors. For example, the solubility of the compound in organic diluents can affect its efficiency as a ligand . Additionally, the compound’s photovoltaic potential and its interactions with anions can also be influenced by environmental conditions .

生化分析

Biochemical Properties

2,6-Di(1H-1,2,4-triazol-1-yl)pyridine plays a crucial role in biochemical reactions, particularly as a ligand in metal coordination complexes. It interacts with various enzymes, proteins, and other biomolecules through its nitrogen atoms, which can form coordination bonds with metal ions. This compound has been studied for its ability to inhibit enzymes such as aromatase, where the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cytochrome P450 . Additionally, it has shown potential in forming supramolecular assemblies and dendritic networks, which can be utilized in catalysis and molecular recognition .

Cellular Effects

2,6-Di(1H-1,2,4-triazol-1-yl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit cytotoxic activity against certain cancer cell lines, such as MCF-7, Hela, and A549, by interfering with cell proliferation and inducing apoptosis . The compound’s ability to form hydrogen bonds with different cellular targets enhances its pharmacokinetic and pharmacological properties, making it a promising candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine involves its interaction with biomolecules through coordination and hydrogen bonding. The nitrogen atoms in the 1,2,4-triazole rings bind to metal ions, such as iron in the heme moiety of cytochrome P450, inhibiting enzyme activity . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. The compound’s ability to form stable complexes with metal ions also contributes to its role in catalysis and molecular recognition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine have been observed to change over timeIn vitro studies have shown that the compound maintains its cytotoxic activity over extended periods, while in vivo studies are needed to further understand its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine vary with different dosages in animal models. At lower doses, the compound has shown promising therapeutic effects, particularly in inhibiting tumor growth. At higher doses, toxic or adverse effects have been observed, including potential damage to normal cells and tissues . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2,6-Di(1H-1,2,4-triazol-1-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s ability to form coordination complexes with metal ions plays a significant role in its metabolism, affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with potential implications for its role in enzyme inhibition and cellular processes

属性

IUPAC Name |

2,6-bis(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7/c1-2-8(15-6-10-4-12-15)14-9(3-1)16-7-11-5-13-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOIBUMMJBNCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=NC=N2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476092 | |

| Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39242-18-7 | |

| Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39242-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)